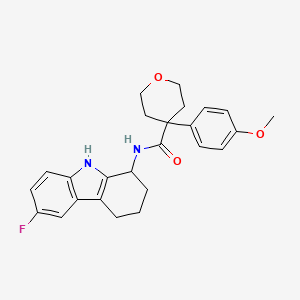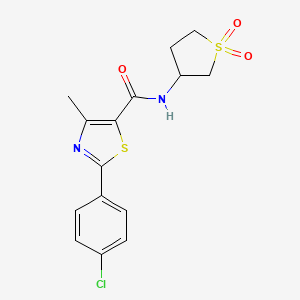![molecular formula C19H18ClN3O3 B11009776 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide](/img/structure/B11009776.png)
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a methoxy group, and an acetylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method involves the reaction of 4-chloroindole with 2-bromo-N-(5-acetylamino-2-methoxyphenyl)acetamide under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-[5-(acetylamino)-2-hydroxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide.
Reduction: Formation of N-[5-(amino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide.
Substitution: Formation of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-bromo-1H-indol-1-yl)acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluoro-1H-indol-1-yl)acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-iodo-1H-indol-1-yl)acetamide
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chloro-1H-indol-1-yl)acetamide stands out due to the presence of the chlorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-13-6-7-18(26-2)16(10-13)22-19(25)11-23-9-8-14-15(20)4-3-5-17(14)23/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
VFKIOLRHUNAXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide](/img/structure/B11009701.png)


![2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11009710.png)
![2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide](/img/structure/B11009726.png)
![3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11009728.png)
![3-methyl-5-oxo-N-(pyridin-3-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11009738.png)
![Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11009750.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009756.png)

![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11009761.png)
![(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B11009767.png)
![3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11009771.png)
![trans-4-[({[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11009782.png)
